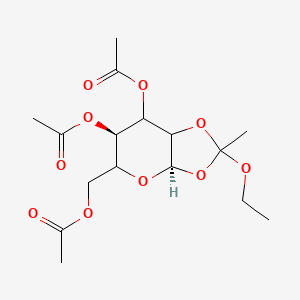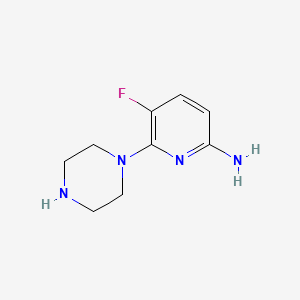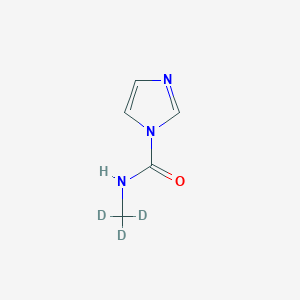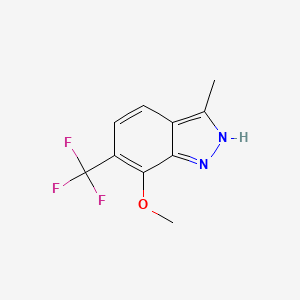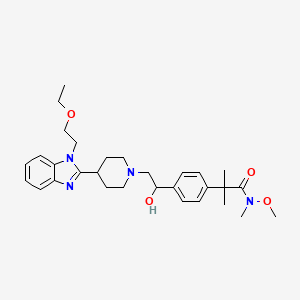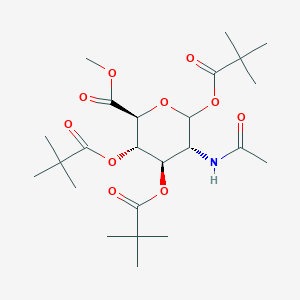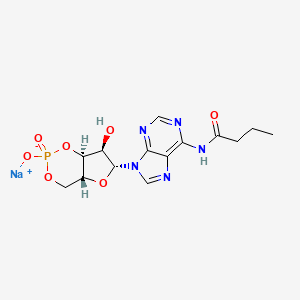
6-MB-Campsodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-MB-Campsodiumsalt involves the modification of adenosine-3’,5’-cyclic monophosphate (cAMP) by introducing a butyrate group at the N⁶ position. The synthetic route typically includes the following steps:
Protection of functional groups: Protecting the hydroxyl groups of cAMP to prevent unwanted reactions.
Introduction of the butyrate group: Reacting the protected cAMP with butyric anhydride or a similar reagent under controlled conditions to introduce the butyrate group at the N⁶ position.
Deprotection: Removing the protective groups to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The product is typically purified using techniques like high-performance liquid chromatography (HPLC) and characterized by methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Chemical Reactions Analysis
6-MB-Campsodiumsalt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also not typical for this compound.
Substitution: The compound can undergo substitution reactions, particularly at the butyrate group, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-MB-Campsodiumsalt has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of protein kinase A and its downstream effects.
Biology: Employed in cell signaling studies to investigate the role of cAMP and PKA in various cellular processes.
Medicine: Utilized in research on diseases where cAMP signaling is implicated, such as certain cancers and cardiovascular diseases.
Industry: Applied in the development of pharmaceuticals and other products that target cAMP signaling pathways.
Mechanism of Action
6-MB-Campsodiumsalt exerts its effects by selectively activating protein kinase A (PKA). The compound binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses. The molecular targets and pathways involved include the cAMP-PKA signaling pathway, which regulates processes such as gene expression, metabolism, and cell proliferation .
Comparison with Similar Compounds
6-MB-Campsodiumsalt is unique in its selectivity for PKA and its inability to activate Epac. Similar compounds include:
8-Bromo-cAMP: Another cAMP analog that activates both PKA and Epac.
N⁶-Benzoyladenosine-3’,5’-cyclic monophosphate: A cAMP analog with different selectivity and properties.
N⁶-Phenyladenosine-3’,5’-cyclic monophosphate: Another analog with unique selectivity for PKA
These compounds differ in their selectivity, membrane permeability, and stability, making this compound a valuable tool for specific research applications.
Properties
Molecular Formula |
C14H17N5NaO7P |
|---|---|
Molecular Weight |
421.28 g/mol |
IUPAC Name |
sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide |
InChI |
InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20);/q;+1/p-1/t7-,10-,11-,14-;/m1./s1 |
InChI Key |
GEIVLDFSTXXVRY-HOLUKZPASA-M |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])O.[Na+] |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
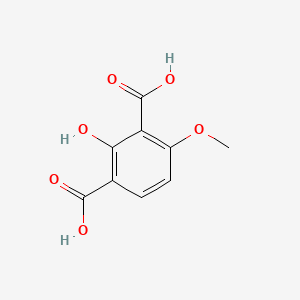
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
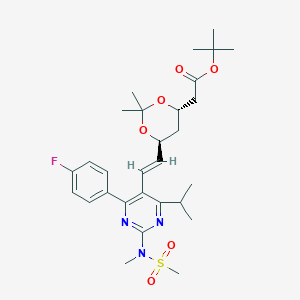

![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
